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Introduction

Budiodarone (ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic
agent for the treatment of atrial fibrillation (AF).[1][2] It shares a similar mechanism of action
with amiodarone, acting as a multi-channel blocker that inhibits sodium, potassium, and
calcium ion channels.[3][4] A key differentiating feature of budiodarone is its significantly
shorter half-life of approximately seven hours, compared to the 35-68 days of amiodarone,
which may lead to a more favorable safety profile with reduced organ toxicity.[1][3]

Previous Phase 2 data from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous
Atrial Fibrillation Logging) trial demonstrated that budiodarone significantly reduces the burden
of atrial fibrillation in a dose-dependent manner and is well-tolerated.[3][5][6] This document
outlines a comprehensive Phase 2b clinical trial design to further evaluate the safety and
efficacy of budiodarone in patients with paroxysmal atrial fibrillation.

Signaling Pathway of Budiodarone
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Budiodarone exerts its antiarrhythmic effects by modulating the electrical activity of cardiac
myocytes. As an analog of amiodarone, it blocks multiple ion channels involved in the cardiac
action potential.

Budiodarone

Blocks Blocks

Cardiomyocyte Membrane
Y v
[Sodium Channel (INa)] [Calcium Channel (ICa—L)] [ Potassium Channel (IKr, IKs) ]
Initiates
\J
Phase 0:

Rapid Depolarization Maintains

Initiates

Phase 2:

Plateau Phase

Phase 3:

Repolarization

Click to download full resolution via product page

Caption: Budiodarone's multi-channel blockade mechanism.

Phase 2b Clinical Trial Protocol
Trial Objectives
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o Primary Objective: To evaluate the dose-response relationship of budiodarone in reducing
the burden of atrial fibrillation compared to placebo.

e Secondary Objectives:
o To assess the safety and tolerability of different doses of budiodarone.
o To evaluate the effect of budiodarone on the frequency and duration of AF episodes.

o To assess the impact of budiodarone on patient-reported outcomes and quality of life.

Study Design

This will be a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
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Caption: Phase 2b clinical trial workflow for budiodarone.

Patient Population
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¢ Inclusion Criteria:

o

Male or female patients aged 18-75 years.

[¢]

Diagnosed with paroxysmal atrial fibrillation.

[¢]

Willing and able to provide informed consent.

If female and of childbearing potential, must agree to use a highly effective method of

[e]

contraception.
e Exclusion Criteria:

Permanent atrial fibrillation.

o

[¢]

History of significant structural heart disease.

[¢]

Severe renal or hepatic impairment.

Use of other antiarrhythmic drugs within five half-lives prior to randomization.

[e]

o

Known hypersensitivity to amiodarone or iodine.

Data Presentation

ble 1: Dosi :

Treatment Arm  Drug/Placebo Dose Frequency Duration
1 Placebo - Twice Daily (BID) 12 weeks
2 Budiodarone 200 mg Twice Daily (BID) 12 weeks
3 Budiodarone 400 mg Twice Daily (BID) 12 weeks
4 Budiodarone 600 mg Twice Daily (BID) 12 weeks

Table 2: Efficacy Endpoints from PASCAL Study
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Median Reduction in AF
Dose . p-value vs. Placebo
Burden from Baseline

200 mg BID 10% (non-significant) >0.05
400 mg BID 54% 0.01
600 mg BID 75% 0.001

Data from the PASCAL study.[3][7]

Experimental Protocols
Efficacy Assessment: 7-Day Holter Monitoring

o Objective: To quantify the burden of atrial fibrillation.

o Methodology:

o

Patient Preparation: Patients will be instructed to maintain their usual daily activities and to
record any symptoms in a diary.

o Device Application: A 12-lead Holter monitor will be applied to the patient at baseline,
week 4, week 8, and week 12 of the treatment period.

o Data Acquisition: Continuous ECG data will be recorded for 7 consecutive days at each

time point.

o Data Analysis: The recorded ECG data will be analyzed by a central core laboratory
blinded to treatment allocation. The primary efficacy endpoint will be the percentage of
time in atrial fibrillation (AF burden). Secondary endpoints will include the number and

duration of AF episodes.

Safety Assessment

¢ Objective: To monitor the safety and tolerability of budiodarone.

o Methodology:
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o Adverse Event Monitoring: All adverse events (AEs) will be recorded at each study visit
and assessed for severity, duration, and relationship to the study drug.

o Vital Signs: Blood pressure and heart rate will be measured at each study visit.

o 12-Lead Electrocardiogram (ECG): A 12-lead ECG will be performed at screening,
baseline, and at each study visit to monitor for any proarrhythmic effects, including
changes in QT interval.

o Laboratory Tests: Blood samples will be collected at screening, baseline, and at regular
intervals throughout the study to monitor hematology, serum chemistry (including liver and
renal function tests), and thyroid function (TSH, free T3, free T4).

o Echocardiography: A transthoracic echocardiogram will be performed at screening and at
the end of the treatment period to assess cardiac structure and function.

Detailed Protocol: Transthoracic Echocardiography

o Objective: To assess left ventricular ejection fraction (LVEF), left atrial volume index (LAVI),
and other parameters of cardiac structure and function.

o Methodology:
o Patient Preparation: The patient will be positioned in the left lateral decubitus position.

o Image Acquisition: Standard 2D, M-mode, and Doppler echocardiographic images will be
obtained according to the American Society of Echocardiography guidelines.

o Measurements:
» LVEF will be calculated using the biplane method of disks (modified Simpson's rule).
= LAVI will be calculated from apical 4- and 2-chamber views.

» Diastolic function will be assessed using pulsed-wave Doppler of mitral inflow and tissue
Doppler imaging of the mitral annulus.
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o Analysis: All echocardiograms will be analyzed by a central core laboratory blinded to
treatment assignment.

Conclusion

This Phase 2b clinical trial is designed to build upon the promising results of the PASCAL study
and provide a more robust evaluation of the dose-dependent efficacy and safety of
budiodarone for the treatment of paroxysmal atrial fibrillation. The detailed protocols for
efficacy and safety assessments will ensure the collection of high-quality data to inform the
design of a pivotal Phase 3 trial. The unique pharmacokinetic profile of budiodarone, with its
short half-life, suggests the potential for a safer alternative to amiodarone, and this study is a
critical step in its clinical development.[1][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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